![molecular formula C20H19NO B1271831 N-[4-(benzyloxy)benzyl]-N-phenylamine CAS No. 39860-75-8](/img/structure/B1271831.png)

N-[4-(benzyloxy)benzyl]-N-phenylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(benzyloxy)benzyl]-N-phenylamine is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that make it relevant in different fields of chemistry. Although the exact compound is not directly synthesized or analyzed in the provided papers, related compounds and methodologies can offer insights into its potential synthesis, structure, and properties.

Synthesis Analysis

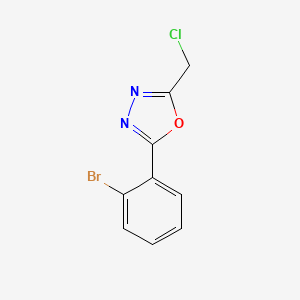

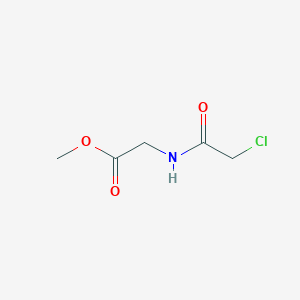

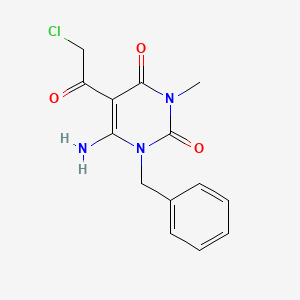

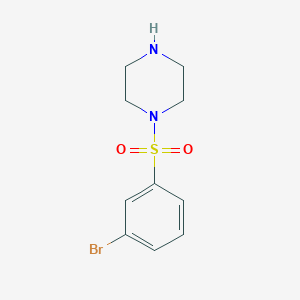

The synthesis of related compounds involves multiple steps, including methylation, acylation, haloform reaction, demethylation, alkylation, condensation, and reduction . For instance, the synthesis of N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine involves de novo synthesis with confirmation by various spectroscopic techniques . Similarly, the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives uses anodic oxidation in a water/ethanol mixture . These methods could potentially be adapted for the synthesis of N-[4-(benzyloxy)benzyl]-N-phenylamine.

Molecular Structure Analysis

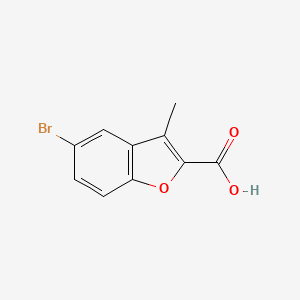

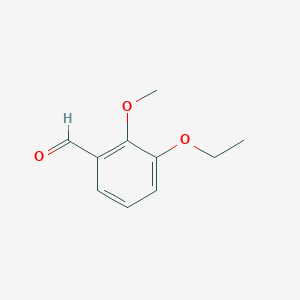

The molecular structure of related compounds is often confirmed using techniques such as single-crystal X-ray diffraction , IR, 1H NMR, and MS . For example, the crystal structure of a novel organic salt obtained from benzylamine and an acidic component was determined, revealing the presence of N–H···O and C–H···O bonding . These techniques could be used to analyze the molecular structure of N-[4-(benzyloxy)benzyl]-N-phenylamine.

Chemical Reactions Analysis

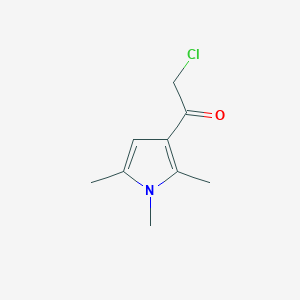

The chemical reactions involving related compounds include the formation of amides from carboxylic acids and amines catalyzed by (3,4,5-trifluorophenyl)boronic acid , and the use of 4-phenylbenzylidene benzylamine as a reagent for the titration of lithium alkyls and metal amides . The electrochemical synthesis mentioned earlier also involves a Michael addition reaction . These reactions provide a basis for understanding the reactivity of N-[4-(benzyloxy)benzyl]-N-phenylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their synthesis and structural analysis. For example, the electrochemical synthesis approach avoids the use of toxic and hazardous reagents, suggesting that related compounds might also be synthesized in an environmentally friendly manner . The crystal packing and noncovalent interactions in the structure of a novel organic salt indicate potential optical and nonlinear optical (NLO) properties . These insights could be relevant to the properties of N-[4-(benzyloxy)benzyl]-N-phenylamine.

Applications De Recherche Scientifique

Synthesis Processes

- N-[4-(benzyloxy)benzyl]-N-phenylamine is involved in various synthesis processes. For instance, the synthesis of 4'-Cl-4"-benzyloxy-phenylbutazone involves a four-step reaction including diazotization coupling, benzylation, zinc powder reduction, and cyclization, which results in a compound with potential pharmaceutical applications (Li Meiling, 2010).

Medicinal Chemistry and Pharmacology

- In medicinal chemistry, benzylamines, including derivatives of N-[4-(benzyloxy)benzyl]-N-phenylamine, play a crucial role in the development of numerous pharmaceutically active compounds. A study explored the synthesis of a variety of substituted secondary and tertiary benzylamines using iron catalysis, highlighting the compound's significance in drug development (Tao Yan, B. Feringa, Katalin Barta, 2016).

Material Science and Polymers

- The compound is also relevant in material science, particularly in the study of polymers. For instance, it's used in the curing reaction of 3-aryl substituted benzoxazine, a process important in the development of high-performance polymers (T. Hayakawa, Yoshinori Osanai, K. Niizeki, O. Haba, M. Ueda, 2000).

Organic Chemistry Applications

- In organic chemistry, derivatives of this compound are used in the synthesis of various N-benzylated arylcyanamides, indicating its versatility and importance in chemical synthesis (D. Habibi, S. Heydari, A. Faraji, 2018).

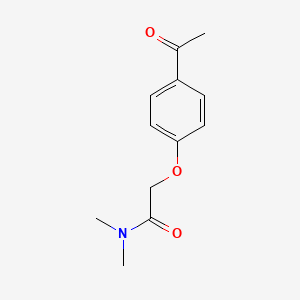

Green Chemistry and Environmental Applications

- The compound finds applications in green chemistry, such as in the synthesis of 4-benzyloxy propiophenone, which uses less polluting methodologies. This highlights the compound's role in environmentally friendly chemical processes (G. Yadav, P. R. Sowbna, 2012).

Two-Photon Fluorescence Imaging

- In biochemistry and imaging, a star-shaped glycosylated conjugated oligomer derived from N-[4-(benzyloxy)benzyl]-N-phenylamine has been synthesized for two-photon fluorescence imaging of live cells. This demonstrates the compound's potential in advanced imaging techniques (Guanzhuo Wang, Kanyi Pu, Xinhai Zhang, Kai Li, Long Wang, Liping Cai, D. Ding, Y. Lai, B. Liu, 2011).

Propriétés

IUPAC Name |

N-[(4-phenylmethoxyphenyl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO/c1-3-7-18(8-4-1)16-22-20-13-11-17(12-14-20)15-21-19-9-5-2-6-10-19/h1-14,21H,15-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQPAJASLIOZHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368751 |

Source

|

| Record name | N-[4-(benzyloxy)benzyl]-N-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(benzyloxy)benzyl]-N-phenylamine | |

CAS RN |

39860-75-8 |

Source

|

| Record name | N-[4-(benzyloxy)benzyl]-N-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylbenzo[d]thiazole-5-carbaldehyde](/img/structure/B1271751.png)

![Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine](/img/structure/B1271783.png)